Cas no 4613-58-5 (a-D-Xylofuranose,5-amino-5-deoxy-1,2-O-(1-methylethylidene)-)

5-Amino-5-deoxy-1,2-O-(1-methylethylidene)-α-D-xylofuranose is a chemically modified sugar derivative featuring a protected furanose ring and an amino group at the C5 position. The 1,2-O-isopropylidene protecting group enhances stability, making it suitable for synthetic applications requiring selective reactivity. The amino functionality allows for further derivatization, enabling its use in glycosylation reactions, nucleoside synthesis, or as a chiral building block in medicinal chemistry. Its rigid furanose scaffold and stereochemical purity are advantageous for constructing complex molecular architectures. This compound is particularly valuable in carbohydrate chemistry and drug development, where precise functionalization and controlled reactivity are critical.
a-D-Xylofuranose,5-amino-5-deoxy-1,2-O-(1-methylethylidene)- structure
4613-58-5 structure
Product Name:a-D-Xylofuranose,5-amino-5-deoxy-1,2-O-(1-methylethylidene)-
CAS No:4613-58-5
MF:C8H15NO4
MW:189.209002733231
MDL:MFCD12547101
CID:334200
PubChem ID:10921304
Update Time:2025-10-31

a-D-Xylofuranose,5-amino-5-deoxy-1,2-O-(1-methylethylidene)- Chemical and Physical Properties

Names and Identifiers

    • a-D-Xylofuranose,5-amino-5-deoxy-1,2-O-(1-methylethylidene)-
    • 5-(aminomethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
    • (3aR,5R,6R,6aR)-5-(aminomethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
    • (3aR,5R,6S,6aR)-5-(aminomethyl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol
    • AC1L6STV
    • AGN-PC-00P4SJ
    • NSC170140
    • Xylofuranose,5-amino-5-deoxy-1,2-O-isopropylidene- (6CI,7CI)
    • Xylofuranose,5-amino-5-deoxy-1,2-O-isopropylidene-, D- (8CI)
    • Furo[2,3-d]-1,3-dioxole, a-D-xylofuranose deriv.
    • 5-Amino-5-deoxy-1,2-O-isopropylidene-a-D-xylofuranose
    • NSC 170140
    • AKOS005257394
    • 4613-58-5
    • (3aR,5R,6S,6aR)-5-(aminomethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
    • MFCD12547101
    • SCHEMBL7996390
    • MDL: MFCD12547101
    • Inchi: 1S/C8H15NO4/c1-8(2)12-6-5(10)4(3-9)11-7(6)13-8/h4-7,10H,3,9H2,1-2H3/t4-,5+,6-,7-/m1/s1
    • InChI Key: CZIOPPMSLFZHJL-XZBKPIIZSA-N
    • SMILES: O1[C@H](CN)[C@@H]([C@@H]2[C@H]1OC(C)(C)O2)O

Computed Properties

  • Exact Mass: 189.10015
  • Monoisotopic Mass: 189.1
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.7
  • Topological Polar Surface Area: 73.9Ų

Experimental Properties

  • Density: 1.211
  • Boiling Point: 316.6°Cat760mmHg
  • Flash Point: 145.3°C
  • Refractive Index: 1.488
  • PSA: 73.94
  • LogP: -0.11730

a-D-Xylofuranose,5-amino-5-deoxy-1,2-O-(1-methylethylidene)- Pricemore >>

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a-D-Xylofuranose,5-amino-5-deoxy-1,2-O-(1-methylethylidene)- Suppliers

NewCan Biotech Limited
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(CAS:4613-58-5)a-D-Xylofuranose,5-amino-5-deoxy-1,2-O-(1-methylethylidene)-
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Purity:97%
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Amadis Chemical Company Limited
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(CAS:4613-58-5)a-D-Xylofuranose,5-amino-5-deoxy-1,2-O-(1-methylethylidene)-
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Purity:99%
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Additional information on a-D-Xylofuranose,5-amino-5-deoxy-1,2-O-(1-methylethylidene)-

a-D-Xylofuranose,5-amino-5-deoxy-1,2-O-(1-methylethylidene)

The compound a-D-Xylofuranose,5-amino-5-deoxy-1,2-O-(1-methylethylidene), with CAS No. 4613-58-5, is a highly specialized sugar derivative that has garnered significant attention in the fields of organic chemistry and biochemistry. This compound is notable for its unique structural features and its potential applications in drug design and development. The molecule consists of a xylofuranose ring system with a 5-amino substituent and a 1,2-O-(1-methylethylidene) group, which imparts distinctive chemical and biological properties.

Recent studies have highlighted the importance of sugar derivatives in the development of novel therapeutic agents. The a-D-Xylofuranose framework has been shown to exhibit promising activity in inhibiting certain enzymes and pathways associated with diseases such as cancer and neurodegenerative disorders. Researchers have also explored the potential of this compound as a building block for more complex molecules, leveraging its stereochemical properties to create compounds with enhanced bioavailability and efficacy.

The synthesis of a-D-Xylofuranose,5-amino-5-deoxy-1,2-O-(1-methylethylidene) involves a series of carefully controlled reactions that ensure the preservation of its stereochemistry. One of the most recent advancements in its synthesis involves the use of enzymatic catalysis, which has significantly improved the yield and purity of the compound. This method not only aligns with green chemistry principles but also opens up new avenues for large-scale production.

In terms of applications, this compound has been extensively studied for its role in glycomimetic drug design. Glycomimetics are molecules that mimic the structure and function of carbohydrates, making them valuable tools in understanding and modulating carbohydrate-protein interactions. The a-D-Xylofuranose derivative has been shown to bind selectively to certain lectins, which are proteins that recognize and bind carbohydrates. This selectivity makes it a potential candidate for developing drugs targeting lectin-mediated processes in diseases such as inflammation and cancer.

Furthermore, the 5-amino substituent in this compound introduces additional functional groups that can be exploited for further chemical modifications. For instance, researchers have explored the possibility of attaching pharmacophores or targeting ligands to enhance the compound's therapeutic potential. These modifications have led to the creation of derivatives with improved pharmacokinetic profiles and enhanced biological activity.

Recent breakthroughs in computational chemistry have also played a pivotal role in understanding the behavior of a-D-Xylofuranose,5-amino-5-deoxy-1,2-O-(1-methylethylidene) at the molecular level. Advanced molecular modeling techniques have provided insights into its interaction with biological targets, enabling researchers to design more effective analogs. These computational studies have been complemented by experimental validations, further solidifying the compound's role in drug discovery.

In conclusion, a-D-Xylofuranose,5-amino-5-deoxy-1,2-O-(1-methylethylidene) (CAS No. 4613-58-5) is a versatile sugar derivative with significant potential in various areas of research and development. Its unique structure, coupled with recent advancements in synthesis and application techniques, positions it as a key player in the creation of novel therapeutic agents. As research continues to uncover new possibilities for this compound, its impact on the field of medicinal chemistry is expected to grow even further.

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NewCan Biotech Limited
(CAS:4613-58-5)a-D-Xylofuranose,5-amino-5-deoxy-1,2-O-(1-methylethylidene)-
NC29143
Purity:97%
Quantity:10g
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Amadis Chemical Company Limited
(CAS:4613-58-5)a-D-Xylofuranose,5-amino-5-deoxy-1,2-O-(1-methylethylidene)-
A1161248
Purity:99%/99%
Quantity:1g/5g
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